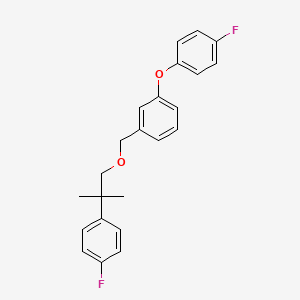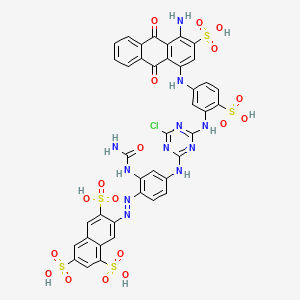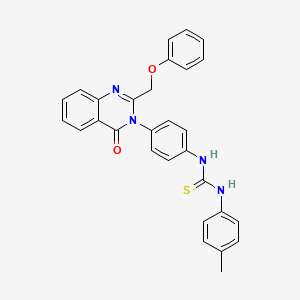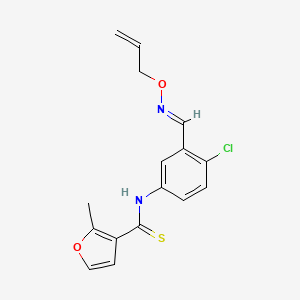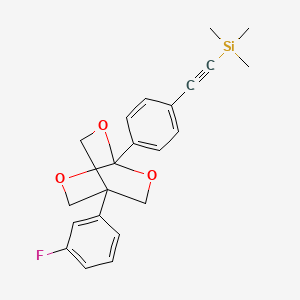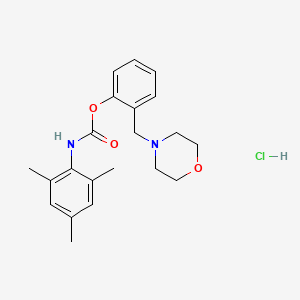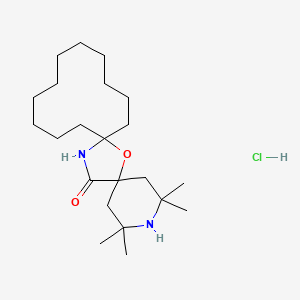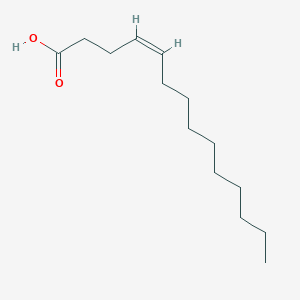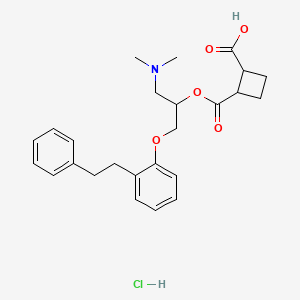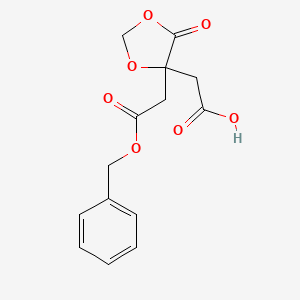
beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester: is a complex organic compound with a unique structure that includes a gamma-lactone ring and a benzyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of tricarballylic acid derivatives followed by cyclization to form the gamma-lactone ring. The hydroxymethoxy group is introduced through selective hydroxylation and methoxylation reactions. The final step involves the esterification of the gamma-lactone with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the esterification and cyclization processes, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and lactone groups can be reduced to alcohols.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Transesterification reactions often use catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives.
Applications De Recherche Scientifique
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester involves its interaction with specific molecular targets. The gamma-lactone ring can act as a reactive site, interacting with enzymes and proteins, potentially inhibiting their function. The benzyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-butyrolactone: A simpler lactone with similar structural features but lacking the hydroxymethoxy and benzyl ester groups.
Beta-lactam antibiotics: Compounds with a beta-lactam ring, used widely as antibiotics but structurally different from the gamma-lactone.
Uniqueness
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxymethoxy group and benzyl ester differentiates it from simpler lactones and other related compounds .
Propriétés
Numéro CAS |
109100-88-1 |
|---|---|
Formule moléculaire |
C14H14O7 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2-[5-oxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C14H14O7/c15-11(16)6-14(13(18)20-9-21-14)7-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Clé InChI |
POUJCYXGUCIQJP-UHFFFAOYSA-N |
SMILES canonique |
C1OC(=O)C(O1)(CC(=O)O)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




